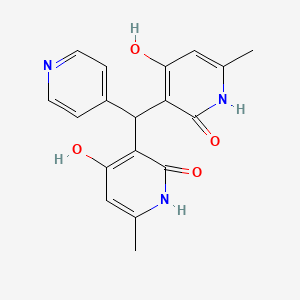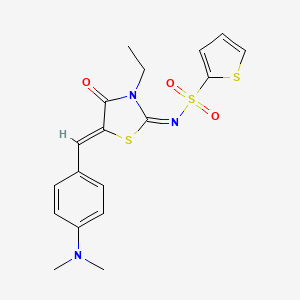![molecular formula C25H21NO3 B2703812 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902624-89-9](/img/structure/B2703812.png)
1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinolinone, a class of organic compounds that are often used in the synthesis of pharmaceuticals . The presence of the methoxyphenyl and methylbenzoyl groups suggest that this compound could have unique properties compared to other quinolinones.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolinone core, with the methoxyphenyl and methylbenzoyl groups attached at the 1 and 3 positions, respectively . The exact 3D structure would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group in the quinolinone core would likely make the compound polar, and the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate of Related Compounds
- Parabens in Aquatic Environments : A study reviews the occurrence, fate, and behavior of parabens, including their presence in wastewater, surface water, and sediments. Parabens, structurally related to various phenolic compounds, show environmental persistence and potential for endocrine disruption. This research underscores the importance of understanding the environmental fate of synthetic organic compounds, including quinolines and their derivatives, for environmental monitoring and pollution control strategies (Haman et al., 2015).
Pharmaceutical Applications
- Tetrahydroisoquinolines in Therapeutics : A review highlights the therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives between 2010 and 2015. These compounds, including various quinoline derivatives, have shown potential in treating cancer, malaria, CNS disorders, and metabolic diseases. Their broad therapeutic activities underscore the importance of quinoline derivatives in drug discovery and development (Singh & Shah, 2017).
Antioxidant Applications
- Applications of Redox Mediators : This review discusses the use of redox mediators, including phenolic compounds, in treating organic pollutants through enzymatic degradation. The efficiency of these processes in degrading recalcitrant compounds highlights the potential of quinoline derivatives as redox mediators in environmental remediation efforts (Husain & Husain, 2007).
Chemopreventive and Chemotherapeutic Research
- Nonsteroidal Antiestrogens : The review focuses on the development of nonsteroidal antiestrogens for treating hormone-dependent breast cancer. The search for effective antiestrogens involves the exploration of various chemical classes, including quinoline derivatives, to block estrogen action fully. This area of research is crucial for advancing breast cancer treatment options (Magarian et al., 1994).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17-10-12-19(13-11-17)24(27)22-16-26(15-18-6-5-7-20(14-18)29-2)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPUPAXFVAEOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid](/img/structure/B2703732.png)
![2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2703733.png)
![(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2703736.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)
![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)




